(1Z)-1,3-dibromoprop-1-ene
Description
Significance of Vicinal Dibromoalkenes in Synthetic Transformations
Vicinal dibromoalkenes are characterized by the presence of two bromine atoms on adjacent carbon atoms. ucla.edu This arrangement makes them valuable precursors in a multitude of synthetic reactions. They can be readily converted to other functional groups, enabling the construction of diverse molecular frameworks. For instance, vicinal dibromides can undergo debromination to form alkenes. youtube.com
One notable application of vicinal dibromoalkenes is their use as "protected" alkynes in ring-closing metathesis reactions. acs.org By converting an alkyne to a vicinal dibromoalkene, chemists can prevent undesired side reactions and then regenerate the alkyne in a later step, a strategy that has proven effective in the synthesis of macrocyclic enynes. acs.org
Isomeric Considerations of 1,3-Dibromoprop-1-ene: Focus on the (1Z) Isomer
The compound 1,3-dibromoprop-1-ene can exist as two geometric isomers: (1Z)-1,3-dibromoprop-1-ene and (1E)-1,3-dibromoprop-1-ene. The 'Z' designation (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side. Conversely, the 'E' designation (from the German entgegen, meaning "opposite") signifies that they are on opposite sides. This stereochemical difference is crucial as it can significantly influence the compound's physical properties and chemical reactivity.
The stereospecificity of reactions involving these isomers is a key consideration in synthetic planning. For example, the synthesis of (1Z)-1,3-Dibromoprop-1-enylsilane specifically utilizes the (Z)-isomer to achieve the desired stereochemistry in the final product. thieme-connect.de The distinct spatial arrangement of the bromine atoms in the (1Z) isomer can lead to different reaction pathways and product distributions compared to its (1E) counterpart.
Below is a table summarizing the key properties of 1,3-dibromoprop-1-ene.
| Property | Value |
| Molecular Formula | C₃H₄Br₂ nih.gov |
| Molecular Weight | 199.87 g/mol nih.gov |
| Boiling Point | 155-156 °C chemicalbook.comsigmaaldrich.com |
| Density | 2.0 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |
| Refractive Index (n²⁰/D) | 1.5573 sigmaaldrich.com |
It is important to note that commercially available 1,3-dibromoprop-1-ene is often sold as a mixture of the (Z) and (E) isomers. sigmaaldrich.com
Properties
CAS No. |
32121-06-5 |
|---|---|
Molecular Formula |
C3H4Br2 |
Molecular Weight |
199.9 |
Purity |
95 |
Origin of Product |
United States |
Reaction Mechanisms and Stereochemical Control
Mechanistic Pathways of Dibromination Reactions
The formation of dibrominated propenes can be achieved through different mechanistic routes, primarily ionic and free-radical pathways, depending on the starting materials and reaction conditions.
Ionic Addition Mechanisms
The most common ionic pathway for the dibromination of a simple alkene like propene is electrophilic addition. libretexts.orgchemguide.co.uk This mechanism proceeds through a well-established intermediate known as a cyclic bromonium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com
The process begins when the electron-rich carbon-carbon double bond of an alkene approaches a bromine (Br₂) molecule. The π-electron cloud of the alkene induces a dipole in the otherwise non-polar Br₂ molecule, making the proximal bromine atom electrophilic. libretexts.orgchemguide.co.ukyoutube.com The alkene's π-electrons attack this electrophilic bromine, displacing a bromide ion (Br⁻). libretexts.orgyoutube.com Simultaneously, a lone pair of electrons from the attached bromine atom attacks the other carbon of the original double bond, forming a three-membered ring called the cyclic bromonium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com This intermediate prevents the rotation around the carbon-carbon single bond and is key to the reaction's stereochemistry.
Free Radical Propagation Pathways
Alternative to ionic routes, dibrominated compounds can be formed via free-radical chain reactions, which are typically initiated by heat or UV light. nih.gov These reactions proceed through three key stages: initiation, propagation, and termination. masterorganicchemistry.com While the electrophilic addition of Br₂ to alkenes is generally favored, under specific conditions, particularly with substrates like allene (B1206475), a radical mechanism can lead to products like 2,3-dibromo-1-propene. acs.orgstackexchange.com A plausible pathway for the formation of dibromopropenes involves the free-radical addition of a bromine source to allene (prop-1,2-diene).
Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) by UV light or heat to generate two bromine radicals (Br•). nih.govmasterorganicchemistry.com
Propagation: This is a two-step chain reaction phase.
A bromine radical adds to one of the terminal carbons of the allene molecule. This addition is regioselective, leading to the formation of a more stable, resonance-stabilized allyl radical intermediate.
This allyl radical then abstracts a bromine atom from another Br₂ molecule, forming a dibromopropene product and regenerating a new bromine radical (Br•) that can continue the chain. masterorganicchemistry.com
Termination: The chain reaction concludes when two radicals combine. This can happen in several ways, such as two bromine radicals forming Br₂, an allyl radical and a bromine radical combining, or two allyl radicals coupling together. nih.govmasterorganicchemistry.com
This mechanism typically yields a mixture of products, including 2,3-dibromo-1-propene. The formation of specific isomers like (1Z)-1,3-dibromoprop-1-ene via radical pathways is less direct and would depend heavily on the specific precursors and reaction control.
Factors Influencing E/Z Stereoselectivity in Vinyl Bromide Formation
Achieving control over the geometry of the double bond (E/Z stereoselectivity) is a critical challenge in the synthesis of vinyl halides like this compound. The stereochemical outcome is highly dependent on the choice of catalysts, reagents, solvents, and temperature.
Catalyst and Reagent Effects
The selection of catalysts and reagents is paramount in directing the stereochemistry of vinyl bromide synthesis. Transition metal catalysts, particularly palladium complexes, are widely used in cross-coupling reactions that can generate vinyl bromides with high stereoselectivity. nih.gov For instance, the sequential Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with organoboron reagents can be controlled to yield specific stereoisomers. nih.gov The choice of ligands on the palladium catalyst and the nature of the base are crucial in influencing the reaction's outcome.
The strength of the base used in elimination reactions to form the double bond can also determine the E/Z ratio. In some systems, strong, sterically hindered bases tend to favor the formation of the thermodynamically less stable Z-isomer (Hofmann product), while smaller, strong bases often lead to the more stable E-isomer (Zaitsev product).
| Reaction Type | Catalyst/Reagent | Effect on Stereoselectivity | Typical Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | The geometry of the starting vinyl boronate is retained in the product. | High stereoretention (E starting material gives E product). nih.gov |
| Wittig Reaction | Non-stabilized Ylides | Favors formation of the Z-alkene due to kinetic control via an early, puckered transition state (cis-oxaphosphetane). | High Z-selectivity. nih.gov |
| Wittig Reaction | Stabilized Ylides | Favors formation of the E-alkene, which is the thermodynamically more stable product, through a reversible reaction pathway. | High E-selectivity. nih.gov |
| Hydroboration-Protonolysis | Bulky Boranes (e.g., Sia₂BH) | Syn-addition of borane (B79455) to an alkyne, followed by protonolysis with retention of configuration. | Can be used to generate either Z or E vinyl bromides depending on the subsequent bromination step. |
Solvent and Temperature Dependence
Solvent and temperature are critical, albeit more subtle, factors that modulate stereoselectivity. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby altering the energy barrier for the formation of different stereoisomers. Polar aprotic solvents like THF or DMF are common in organometallic coupling reactions, as they effectively solvate the metal center and reagents without interfering with the mechanism. wikipedia.org
Temperature affects the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the kinetically controlled product, which is formed via the lowest energy transition state. Higher temperatures provide enough energy to overcome higher activation barriers, allowing the reaction to equilibrate and form the most thermodynamically stable product. In some stereoselective reactions, there exists an "inversion temperature" at which the selectivity switches from one isomer to the other.
| Factor | Condition | General Influence on Stereoselectivity | Example Principle |
|---|---|---|---|
| Solvent | Polar Protic (e.g., Ethanol) | Can stabilize charged intermediates through hydrogen bonding, potentially altering the reaction pathway and selectivity. | In elimination reactions, may favor E1 pathways leading to mixtures. |
| Polar Aprotic (e.g., DMF) | Effectively solvates cations while leaving anions relatively free, which can increase the rate and selectivity of SN2 or E2-type reactions. | Often used in palladium-catalyzed couplings to ensure catalyst and substrate solubility and stability. wikipedia.org | |
| Temperature | Low Temperature | Favors the product formed via the pathway with the lowest activation energy (kinetic control). | Often enhances the selectivity for the less stable Z-isomer in reactions like the Wittig reaction with non-stabilized ylides. |
| High Temperature | Allows the system to reach equilibrium, favoring the most stable thermodynamic product. | Can lead to higher ratios of the more stable E-isomer, but may also cause isomerization of the desired product. |
Regioselectivity in Functional Group Transformations
This compound possesses two chemically distinct carbon-bromine bonds: a vinylic bromide at the C1 position and an allylic bromide at the C3 position. This structural feature leads to pronounced regioselectivity in functional group transformations, as the reactivity of these two positions is markedly different.
The allylic bromide (C3-Br) is highly susceptible to nucleophilic substitution, particularly via an SN2 mechanism. The transition state for displacing an allylic halide is stabilized by the adjacent π-system, making it an excellent electrophile for a wide range of nucleophiles. In contrast, the vinylic bromide (C1-Br) is extremely unreactive towards SN2 reactions. This is because the incoming nucleophile would be repelled by the electron-rich double bond, and the geometry required for backside attack is inaccessible.
Conversely, in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, the vinylic bromide is the reactive site. The mechanism of these reactions involves the oxidative addition of the palladium(0) catalyst into the C(sp²)-Br bond. This step is much more facile for vinylic halides than for saturated alkyl halides under typical coupling conditions. Therefore, it is possible to selectively functionalize one position while leaving the other untouched.
For example, in a Suzuki coupling reaction involving this compound and an organoboron reagent, the palladium catalyst will selectively insert into the C1-Br bond, leading to the formation of a new carbon-carbon bond at the vinylic position while preserving the allylic bromide for subsequent transformations. wikipedia.org This orthogonal reactivity makes this compound a valuable building block in stepwise organic synthesis.
Chemical Transformations and Synthetic Utility
Cross-Coupling Reactions of (1Z)-1,3-Dibromoprop-1-ene Derivatives
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound derivatives are excellent substrates for these transformations, primarily due to the presence of the reactive vinylic C-Br bond.
Palladium catalysts are preeminent in mediating a variety of cross-coupling reactions. The general mechanism for these reactions involves the oxidative addition of the vinylic bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.
The Suzuki, Sonogashira, and Heck reactions are prominent examples of palladium-catalyzed cross-couplings that can be effectively applied to this compound derivatives for the synthesis of conjugated dienes, enynes, and substituted alkenes, respectively.
Suzuki Coupling: This reaction pairs the vinylic bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. It is a powerful method for creating C(sp²)-C(sp²) bonds. The reaction of this compound with an aryl or vinyl boronic acid would yield a substituted (Z)-1-bromo-1,3-diene.
Sonogashira Coupling: This coupling involves the reaction of the vinylic bromide with a terminal alkyne, co-catalyzed by palladium and copper. nii.ac.jporganic-chemistry.org It is a highly reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of conjugated enynes. nii.ac.jporganic-chemistry.org For instance, the reaction of a this compound derivative with an alkyne would produce a (Z)-1-bromo-1-en-3-yne.
Heck Reaction: In the Heck reaction, the vinylic bromide is coupled with an alkene in the presence of a base. nih.govfrontiersin.org This reaction allows for the formation of a new C-C bond at the vinylic position, leading to the synthesis of more complex substituted alkenes. nih.govfrontiersin.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | ArB(OH)₂ | Pd(PPh₃)₄, Base | Aryl-substituted 1,3-diene |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | Conjugated enyne |
| Heck Reaction | CH₂=CHR' | Pd(OAc)₂, PPh₃, Base | Substituted 1,3-diene |
While palladium catalysts are the most common, other transition metals such as nickel and copper also play a significant role in cross-coupling chemistry and can offer complementary reactivity.
Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. rsc.org They are effective in coupling vinyl halides with a variety of organometallic reagents, including Grignard reagents and organozinc compounds. rsc.org Nickel catalysis can be particularly useful for reactions that are sluggish with palladium.
Copper-Catalyzed Couplings: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for forming carbon-heteroatom bonds. However, they can also be used for C-C bond formation. Copper(I) salts, in particular, can catalyze the coupling of vinyl halides with terminal alkynes, in a variation of the Sonogashira reaction that is sometimes performed without palladium. organic-chemistry.org
| Metal Catalyst | Typical Coupling Partners | Advantages | Disadvantages |
|---|---|---|---|
| Palladium | Organoborons, Organotins, Organozincs, Alkynes, Alkenes | High functional group tolerance, well-studied | High cost, potential for catalyst poisoning |
| Nickel | Grignard reagents, Organozincs | Lower cost, unique reactivity | More sensitive to air and moisture |
| Copper | Alkynes, Heteroatom nucleophiles | Low cost, effective for C-heteroatom bonds | Often requires higher reaction temperatures |
Nucleophilic Substitution Reactions and Derivatives
The allylic C-Br bond in this compound is susceptible to nucleophilic attack, providing a route to a variety of derivatives. This reaction typically proceeds via an S_N2 or S_N2' mechanism. The choice of nucleophile and reaction conditions can be tuned to favor direct substitution at the allylic position or an allylic rearrangement.
Common nucleophiles used in these reactions include amines, alkoxides, thiolates, and carbanions. For example, reaction with a primary amine would yield a secondary allylic amine, while reaction with sodium methoxide (B1231860) would produce an allylic ether. These substitution reactions are fundamental in elaborating the structure of the dibromopropene backbone.
Reduction Reactions and Related Transformations
The selective reduction of one or both bromine atoms in this compound can lead to valuable synthetic intermediates. The vinylic bromide is generally more difficult to reduce than the allylic bromide.
Selective Reduction: The allylic bromide can be selectively reduced using mild reducing agents such as sodium borohydride (B1222165) in the presence of a palladium catalyst, leaving the vinylic bromide intact. This provides access to (Z)-1-bromoprop-1-ene.
Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride or catalytic hydrogenation under more forcing conditions, can reduce both bromine atoms to yield propene.
The stereoselective reduction of the vinylic bromide in derivatives of this compound can also be a useful transformation, potentially leading to stereodefined alkenes. nii.ac.jp
Cycloaddition and Cyclization Reactions
The double bond in this compound and its derivatives can participate in various cycloaddition and cyclization reactions, leading to the formation of cyclic structures.
The bromine atoms in this compound can serve as radical precursors. For instance, treatment with a radical initiator, such as AIBN (azobisisobutyronitrile) and a tin hydride, can generate a vinyl or allyl radical. If the molecule is appropriately substituted with a tethered alkene or alkyne, an intramolecular radical cyclization can occur. nih.gov This strategy is a powerful method for the construction of five- and six-membered rings. The regioselectivity of the cyclization (e.g., exo vs. endo) is governed by Baldwin's rules and the nature of the substituents.
Formation of Organometallic Intermediates (e.g., Palladacyclobutane Derivatives)
The synthetic utility of this compound extends to its participation in palladium-catalyzed reactions, which are cornerstones of modern organic synthesis. researchgate.net A fundamental step in many of these catalytic cycles is the oxidative addition of an organohalide to a palladium(0) complex. csbsju.edu Vinyl bromides are known to undergo oxidative addition to Pd(0) species, forming Pd(II) intermediates. acs.orgresearchgate.net In the case of this compound, oxidative addition of the vinylic C-Br bond to a Pd(0) catalyst would generate a σ-vinylpalladium(II) complex.
The presence of the second bromine atom on the allylic position opens up possibilities for subsequent intramolecular reactions. While the direct formation of a stable palladacyclobutane from this intermediate is not a commonly reported pathway, related palladacycles can be key intermediates in various transformations. wikipedia.org For instance, if the initial vinylpalladium(II) complex undergoes intramolecular carbopalladation or C-H activation, a cyclic organopalladium species could be formed.
More commonly, the initially formed vinylpalladium(II) intermediate would participate in cross-coupling reactions. For example, in the presence of a suitable coupling partner, such as an organoboron compound (Suzuki coupling) or an organotin compound (Stille coupling), a new carbon-carbon bond would be formed at the vinylic position. libretexts.org
Palladium-catalyzed reactions of dienes and related substrates can also lead to the formation of palladacycles. For instance, the palladium-catalyzed cyclization of 1,6-dienes is a known method for constructing five-membered rings, proceeding through a palladacyclopentane intermediate. nih.gov While this compound is not a diene, its bifunctional nature could potentially be exploited in palladium-catalyzed cyclization-coupling sequences. For example, after an initial intermolecular coupling at the vinyl bromide position, the resulting product, now containing an allylic bromide, could undergo a subsequent intramolecular palladium-catalyzed reaction. nih.gov
Table 2: Potential Palladium-Catalyzed Transformations of this compound
| Reaction Type | Key Intermediate | Potential Product Class |
| Oxidative Addition | σ-Vinylpalladium(II) complex | Precursor for cross-coupling reactions |
| Suzuki Coupling | σ-Vinylpalladium(II) complex | Substituted 3-bromo-1-propenes |
| Stille Coupling | σ-Vinylpalladium(II) complex | Substituted 3-bromo-1-propenes |
| Heck Reaction | σ-Vinylpalladium(II) complex | Substituted 1,3-dienes |
Note: The table outlines plausible reaction pathways based on the known reactivity of vinyl bromides in palladium catalysis.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (1Z)-1,3-dibromoprop-1-ene, both ¹H and ¹³C NMR provide unambiguous evidence for its structure and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different chemical environments of the protons. The vinyl protons (attached to the C=C double bond) and the allylic protons (-CH₂Br) will resonate in characteristic regions of the spectrum. The key feature for confirming the (Z)-geometry is the coupling constant (J-value) between the two vinyl protons. A smaller coupling constant (typically in the range of 7-12 Hz) is characteristic of a cis (or Z) relationship, whereas a larger value (typically 12-18 Hz) would indicate a trans (or E) isomer.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in unique electronic environments: the two sp²-hybridized carbons of the double bond and the one sp³-hybridized carbon of the bromomethyl group. The chemical shifts are influenced by the electronegativity of the attached bromine atoms.
Interactive Table: Expected NMR Data for this compound
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | H-C1 | 6.0 - 6.5 | Doublet of triplets | J(H1-H2) ≈ 7-12, J(H1-H3) ≈ 1-2 |
| ¹H | H-C2 | 6.2 - 6.7 | Doublet of triplets | J(H2-H1) ≈ 7-12, J(H2-H3) ≈ 5-7 |
| ¹H | H₂-C3 | 3.9 - 4.2 | Doublet of doublets | J(H3-H2) ≈ 5-7, J(H3-H1) ≈ 1-2 |
| ¹³C | C1 | 110 - 120 | - | - |
| ¹³C | C2 | 130 - 140 | - | - |
| ¹³C | C3 | 30 - 35 | - | - |
Note: The values presented are typical ranges and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Applications
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
This results in a characteristic triplet for the molecular ion peak (M⁺):
M⁺ peak: Contains two ⁷⁹Br isotopes.
[M+2]⁺ peak: Contains one ⁷⁹Br and one ⁸¹Br isotope (approximately twice the intensity of the M⁺ peak).
[M+4]⁺ peak: Contains two ⁸¹Br isotopes (approximately the same intensity as the M⁺ peak).
The molecular weight of C₃H₄Br₂ is approximately 199.87 g/mol . nih.gov Common fragmentation patterns observed in the mass spectrum would include the loss of a bromine atom ([M-Br]⁺), leading to a prominent peak at m/z ≈ 119/121, and the subsequent loss of HBr.
Interactive Table: Predicted Mass Spectrometry Data for 1,3-dibromoprop-1-ene
| m/z Value (approx.) | Ion Identity | Description |
| 198/200/202 | [C₃H₄Br₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) |
| 119/121 | [C₃H₄Br]⁺ | Fragment from loss of one Bromine atom |
| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment |
Note: The mass spectrum is independent of the Z/E isomerism.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.
Key expected absorption bands include:
C-H stretch (sp²): Above 3000 cm⁻¹, characteristic of hydrogens on a double bond.
C-H stretch (sp³): Below 3000 cm⁻¹, from the -CH₂- group.
C=C stretch: Around 1600-1650 cm⁻¹, indicating the carbon-carbon double bond.
C-Br stretch: In the fingerprint region, typically between 500-700 cm⁻¹.
While many bands are common to both (Z) and (E) isomers, the out-of-plane C-H bending vibration (wagging) can sometimes distinguish between them. For a cis-disubstituted alkene, this band is typically found around 675-730 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Alkene (=C-H) |
| < 3000 | C-H Stretch | Alkane (-C-H) |
| ~1630 | C=C Stretch | Alkene (C=C) |
| ~700 | C-H Bend | cis-Alkene (out-of-plane) |
| 500 - 700 | C-Br Stretch | Alkyl/Vinyl Halide (C-Br) |
Chromatographic Methods for Isomeric Separation and Purity Determination
Chromatographic techniques are essential for separating the (1Z) and (1E) isomers of 1,3-dibromoprop-1-ene and for determining the purity of the isolated (1Z) isomer. sigmaaldrich.com
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. By using a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like DB-5 or DB-624), the (1Z) and (1E) isomers can be separated based on differences in their boiling points and interactions with the stationary phase. jocpr.com The retention times will differ, allowing for the quantification of each isomer in a mixture. Purity is determined by integrating the peak area of the (1Z) isomer relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation of these isomers, particularly if they are not sufficiently volatile or stable for GC. nsf.gov A normal-phase or reverse-phase column can be employed. sielc.com The separation mechanism relies on the differential partitioning of the isomers between the mobile phase and the stationary phase. The different spatial arrangements of the bromine atoms in the cis and trans isomers lead to slight differences in polarity and shape, which enables their chromatographic separation. nsf.gov
In both GC and HPLC, coupling the chromatograph to a mass spectrometer (GC-MS or LC-MS) provides definitive identification of the separated peaks, confirming which peak corresponds to the (1Z) isomer based on its mass spectrum.
Theoretical and Computational Investigations
Quantum Chemical Calculations on Reaction Energetics and Transition States
Quantum chemical calculations are instrumental in elucidating the potential energy surfaces of chemical reactions, providing key insights into reaction feasibility and kinetics. These calculations can determine the structures of reactants, products, and transition states, as well as their relative energies.
For instance, ab initio calculations on the bromination of ethene have shown a significant dependence of the activation energy on the reaction environment. In the gas phase, the computed free activation enthalpy for the reaction between ethene and Br₂ is approximately 64.5 kcal/mol. researchgate.net This high barrier suggests a slow reaction in the absence of a solvent. However, in an aqueous solution, the calculated barrier drops dramatically to 8.2 kcal/mol, which aligns well with experimental activation energies for the bromination of aliphatic alkenes in water, typically in the range of 8-11 kcal/mol. researchgate.net This stark difference underscores the crucial role of the solvent in stabilizing the charged intermediates and transition states involved in the reaction.
The reaction of (1Z)-1,3-dibromoprop-1-ene with bromine would be expected to proceed through a similar mechanism, but the activation energy would be influenced by the presence of the two bromine atoms already in the molecule. The bromine atom attached to the double bond would likely decrease the nucleophilicity of the π-bond through an inductive effect, potentially leading to a higher activation barrier compared to an unsubstituted alkene.
A hypothetical free energy profile for the bromination of an alkene is characterized by the initial formation of a π-complex between the alkene and the bromine molecule, followed by the formation of a cyclic bromonium ion intermediate via a transition state. This intermediate then undergoes nucleophilic attack by a bromide ion through a second transition state to yield the final product.
Table 1: Representative Calculated Activation Energies for Alkene Bromination
| Alkene | Computational Method | Basis Set | Solvent | Calculated ΔG‡ (kcal/mol) |
| Ethene | MP2 | CEP-121(aug) | Gas Phase | 64.5 researchgate.net |
| Ethene | MP2 | CEP-121(aug) | Water | 8.2 researchgate.net |
This table presents illustrative data for ethene to demonstrate the magnitude of activation energies and the effect of solvent. Specific values for this compound are not available and would require dedicated computational studies.
Quantum chemical calculations can predict these thermodynamic quantities with a high degree of accuracy. For the reaction of this compound with bromine, the primary product would be 1,1,2,3-tetrabromopropane. The calculation of the enthalpies of formation of the reactant and product would allow for the determination of the reaction enthalpy. It is expected that this reaction would also be exothermic.
Modeling of Halogenation Mechanisms in Alkenes
The generally accepted mechanism for the electrophilic addition of halogens to alkenes involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com This model successfully explains the observed stereochemistry of the reaction, which is typically anti-addition.
The process begins with the alkene's π-electrons acting as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule and inducing the heterolytic cleavage of the Br-Br bond. Simultaneously, a lone pair of electrons from the attacking bromine atom forms a bond back to the other carbon of the original double bond, resulting in a three-membered ring structure known as a bromonium ion. This intermediate has a positive charge on the bromine atom.
The second step of the mechanism involves the nucleophilic attack of the bromide ion (Br⁻), formed in the first step, on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromine bridge, leading to the opening of the three-membered ring and the formation of a vicinal dibromide with the two bromine atoms in an anti configuration.
For an unsymmetrical alkene like this compound, the initial electrophilic attack by bromine would lead to a bromonium ion. The subsequent nucleophilic attack by the bromide ion would preferentially occur at the more electrophilic carbon atom. The presence of the electron-withdrawing bromine atoms in the starting material would influence the charge distribution in the bromonium ion intermediate, thereby affecting the regioselectivity of the bromide attack.
Structure-Reactivity Relationship Predictions
The reactivity of an alkene in electrophilic addition reactions is highly dependent on the nature of the substituents attached to the double bond. Electron-donating groups increase the electron density of the π-bond, making the alkene more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density of the double bond, deactivating it towards electrophilic attack.
In the case of this compound, both bromine atoms act as electron-withdrawing groups through their inductive effect. The bromine atom directly attached to the double bond (vinylic bromide) is particularly effective at reducing the nucleophilicity of the π-system. The second bromine atom on the adjacent carbon also contributes to this deactivation through an inductive effect. Consequently, it can be predicted that this compound would be significantly less reactive towards electrophilic addition of bromine compared to a simple alkene like propene. The increased activation energy for the formation of the bromonium ion would be the primary factor contributing to this reduced reactivity.
Applications and Emerging Research Areas in Organic Synthesis
Building Blocks for Complex Molecule Synthesis
The unique structural attributes of (1Z)-1,3-dibromoprop-1-ene, featuring both a vinyl and an allyl bromide moiety, allow for a range of selective chemical manipulations. This dual reactivity is instrumental in the synthesis of intricate molecular frameworks.
Construction of Polysubstituted Alkene Scaffolds
Polysubstituted alkenes are fundamental components of many biologically active molecules and functional materials. This compound serves as a versatile precursor for these scaffolds through stereoselective cross-coupling reactions. The vinyl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents with retention of the Z-configuration. acs.orgorganic-chemistry.orgmdpi.com The allylic bromide can subsequently be displaced by nucleophiles or undergo further coupling reactions, leading to the formation of highly functionalized and stereodefined alkenes. This stepwise approach provides precise control over the final molecular architecture. nih.gov
For instance, the Suzuki-Miyaura coupling of (Z)-vinyl bromides with arylboronic acids, often catalyzed by palladium complexes with specific phosphine (B1218219) ligands, proceeds with high fidelity, preserving the double bond geometry. organic-chemistry.org This methodology allows for the synthesis of various (Z)-alkenyl arenes. Subsequent reaction at the allylic position can then be achieved, for example, through nucleophilic substitution or another cross-coupling event.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Stereoselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | (Z)-Aryl-substituted alkene | High |
| Stille | Organostannane | PdCl₂(PPh₃)₂, CuI | (Z)-Vinyl-substituted compound | High |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, amine base | (Z)-En-yne | High |
| Heck | Alkene | Pd(OAc)₂, phosphine ligand, base | (Z)-1,3-Diene | Variable |
Precursors for Heterocyclic Systems (e.g., Pyrroles)
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound can be envisioned as a precursor for various heterocyclic systems, most notably pyrroles. The synthesis of polysubstituted pyrroles can be achieved through copper-catalyzed coupling of vinyl halides with carbazates, followed by condensation with ketones. rsc.org This sequence, which may proceed through a mechanism analogous to the Fischer indole (B1671886) synthesis, allows for the construction of the pyrrole (B145914) ring with a substituent pattern dictated by the starting materials. rsc.org The allylic bromide of this compound could be further functionalized either before or after the pyrrole ring formation, adding to the molecular diversity of the final products.
Another approach involves the reaction of vinyl azides with terminal alkynes, which can be catalyzed by nano copper to yield 2,5-disubstituted pyrroles. organic-chemistry.org While this does not directly use a dibromopropene, the versatility of vinyl halides in forming precursors for such reactions highlights the potential of this compound in this area.
Role in Natural Product Synthesis (e.g., Alkaloids)
The synthesis of natural products, particularly alkaloids, often requires the stereocontrolled introduction of small carbon fragments. The three-carbon backbone of this compound makes it a potentially valuable building block in this context. nih.gov Its bifunctional nature allows for the sequential introduction of different functionalities, which can be crucial for the construction of complex piperidine (B6355638) or pyrrolidine (B122466) rings found in many alkaloids. nih.gov For example, the vinyl bromide moiety could be used to form a key carbon-carbon bond via a cross-coupling reaction, while the allylic bromide could serve as a handle for cyclization through nucleophilic attack by an amine.
While direct examples of this compound in alkaloid synthesis are not prevalent in the literature, the use of related C3 building blocks is well-established. researchgate.net The stereochemical information embedded in the (Z)-alkene can be carried through the synthetic sequence to control the stereochemistry of the final natural product.
Advanced Materials and Polymer Science Intermediates
In the realm of materials science, functionalized olefins are important monomers for the synthesis of specialty polymers. Dihalogenated compounds, in particular, can be used in polymerization reactions to create polymers with unique properties. For instance, poly(dihalopentadiene)s have been synthesized through boron trihalide-mediated multicomponent polymerizations, resulting in polymers with a predominantly (Z,Z)-configuration. nih.gov These materials exhibit interesting properties such as aggregation-enhanced emission and high refractive indices, making them potentially useful in optical and electronic applications. nih.gov
While not a dihalopentadiene itself, this compound could potentially serve as a monomer or a chain-transfer agent in controlled polymerization processes. The presence of two reactive bromine atoms could allow for the formation of cross-linked polymers or for post-polymerization modification to introduce desired functionalities. The stereochemistry of the double bond could also influence the macroscopic properties of the resulting polymer.
Methodological Developments in Stereoselective Synthesis
The development of new synthetic methods with high stereoselectivity is a cornerstone of modern organic chemistry. (Z)-alkenyl halides are important substrates in this area, as their configuration can be transferred to the product in various transformations. acs.orgorganic-chemistry.org For example, the Julia olefination provides a route to (Z)-alkenyl halides with high stereoselectivity. acs.org
Recent advancements in olefin metathesis have also enabled the direct synthesis of (Z)-alkenyl halides. organic-chemistry.orgnih.gov These methods often employ molybdenum alkylidene catalysts and can tolerate a wide range of functional groups. nih.gov The availability of stereochemically pure (Z)-alkenyl halides is crucial for their application in stereoselective cross-coupling reactions, where the geometry of the double bond is retained in the final product. nih.gov The development of such methods further enhances the utility of compounds like this compound as building blocks in stereocontrolled synthesis.
| Method | Precursors | Key Reagents/Catalysts | Key Features |
|---|---|---|---|
| Julia Olefination | Aldehydes, α-halomethyl sulfones | LiHMDS, KHMDS | Good to excellent yields with high Z-selectivity. acs.org |
| Catalytic Cross-Metathesis | Terminal alkenes, 1,2-dihaloethenes | Molybdenum alkylidene catalysts | High yields and complete Z-selectivity. organic-chemistry.orgnih.gov |
| Hydrothiolation of Haloalkynes | Haloalkynes, thiols | K₂CO₃ | High yields with excellent regio- and stereoselectivity for (Z)-β-halo alkenyl sulfides. nih.gov |
Future Directions in Bromopropene Chemistry
The chemistry of functionalized propenes, including this compound, is poised for further development. The quest for more sustainable and efficient synthetic methods will likely drive innovation in this area. Future research may focus on the development of novel catalytic systems that can selectively activate one of the C-Br bonds in dibromopropenes, allowing for more complex one-pot transformations.
The application of this compound and related compounds in the synthesis of novel materials, such as conductive polymers or functional coatings, is an area with significant potential. Furthermore, its use as a versatile C3 building block in the synthesis of new pharmaceutical agents and agrochemicals is expected to expand as our understanding of its reactivity grows. The development of asymmetric reactions involving this synthon could also open up new avenues for the synthesis of chiral molecules.
Q & A
Q. What are the optimal synthetic routes for (1Z)-1,3-dibromoprop-1-ene to ensure high stereochemical purity?
Methodological Answer:
- Elimination Reactions : Use controlled dehydrohalogenation of 1,2,3-tribromopropane with a strong base (e.g., KOH/ethanol) under low-temperature conditions to favor Z-alkene formation via anti-elimination. Monitor reaction progress via GC-MS to minimize side products .
- Stereochemical Control : Employ catalysts like phase-transfer agents to enhance regioselectivity. Confirm stereochemistry using NMR coupling constants (e.g., ≈ 10–12 Hz for Z-isomer) and compare with computational predictions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR to identify vinyl proton splitting patterns and bromine-induced deshielding. For purity, integrate peaks to quantify isomer ratios .
- X-ray Crystallography : Resolve absolute configuration when crystalline derivatives are synthesized (e.g., via coordination with transition metals) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect trace impurities and validate molecular ion peaks ( ≈ 214 for CHBr) .
Q. How should researchers assess the thermal and chemical stability of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres. Store at ≤4°C in amber vials with stabilizers (e.g., BHT) to prevent radical-mediated degradation .
- Reactivity Screening : Test stability in polar aprotic solvents (e.g., DMF, THF) and acidic/basic environments. Monitor via NMR for premature elimination or substitution .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be systematically resolved?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and high-resolution MS to cross-check assignments. For example, IR C=C stretching frequencies (~1600 cm) should align with computational vibrational spectra .
- Iterative Analysis : Re-examine synthetic conditions if unexpected signals arise (e.g., E-isomer contamination). Use fractional crystallization or preparative GC to isolate pure Z-isomer .
Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare with experimental Hammett constants for substituent effects .
- Molecular Dynamics Simulations : Model solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on elimination pathways) .
Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?
Methodological Answer:
Q. What strategies mitigate challenges in using this compound as a precursor for complex organic frameworks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
